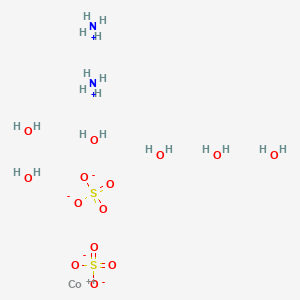
(4-Butylphenyl)acetic acid
Descripción general
Descripción
(4-Butylphenyl)acetic acid, also known as 4-tert-Butylphenylacetic acid, is a chemical compound with the molecular formula C12H16O2 . It has an average mass of 192.254 Da and a monoisotopic mass of 192.115036 Da . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of (4-Butylphenyl)acetic acid consists of a carboxylic acid group attached to a phenyl ring, which is further substituted with a tert-butyl group . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 302.8±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .Physical And Chemical Properties Analysis
(4-Butylphenyl)acetic acid has a density of 1.0±0.1 g/cm3, a boiling point of 302.8±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 55.8±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 183.6±3.0 cm3 .Aplicaciones Científicas De Investigación
- Application : Acetic acid plays an essential role in conferring tolerance to water deficit stress in plants .
- Method : Acetic acid mediates drought stress tolerance via networks involving phytohormones, genes, and chromatin regulation .
- Results : This mechanism has great potential for solving the global food crisis and preventing desertification caused by global warming .
- Application : The LCP known as Vectra is synthesized by acidolysis of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid .
- Method : The acidolysis mechanism for LCP polycondensation is a complex blend of mechanisms .
- Results : The synthesis of LCPs like Vectra involves a complex blend of mechanisms, including ketene loss leading to phenolic ends, and decarboxylation providing phenyl ester ends .
- Application : Acetic acid is used in the synthesis of ultra-bright lanthanide-doped β-NaYF4 nano-bioprobes .
- Method : The specific method of application or experimental procedures are not detailed in the search results .
- Results : The specific results or outcomes obtained are not detailed in the search results .
Drought Stress Tolerance in Plants
Synthesis of Liquid Crystal Polymer (LCP)
Synthesis of Ultra-Bright Lanthanide-Doped β-NaYF4 Nano-Bioprobes
- Application : Acetic acid is found to play an essential role in conferring tolerance to water deficit stress in plants .
- Method : Acetic acid mediates drought stress tolerance via networks involving phytohormones, genes, and chromatin regulation .
- Results : This mechanism has potential for solving the global food crisis and preventing desertification caused by global warming .
- Application : Acetic acid is used in the preparation of metal acetates, which are used in some printing processes .
- Method : The specific method of application or experimental procedures are not detailed in the search results .
- Results : The specific results or outcomes obtained are not detailed in the search results .
- Application : Acetic acid is used in the production of volatile organic esters, which are widely used as solvents for resins, paints, and lacquers .
- Method : The specific method of application or experimental procedures are not detailed in the search results .
- Results : The specific results or outcomes obtained are not detailed in the search results .
Overcoming Drought Crisis in Plants
Preparation of Metal Acetates
Production of Volatile Organic Esters
- Application : Acetic acids, specifically auxins, influence a number of physiological and developmental processes in plants .
- Method : The specific method of application or experimental procedures are not detailed in the search results .
- Results : The specific results or outcomes obtained are not detailed in the search results .
- Application : Acetic acid is used in food preparation/production and the co-production of vinegar and electricity through fermentation .
- Method : The specific method of application or experimental procedures are not detailed in the search results .
- Results : The specific results or outcomes obtained are not detailed in the search results .
- Application : Acetic acid bacteria are used in various processes including the production of acids, ketones, polysaccharides, and others .
- Method : The specific method of application or experimental procedures are not detailed in the search results .
- Results : The specific results or outcomes obtained are not detailed in the search results .
Auxins in Plant Physiology
Food Preparation/Production and Co-production of Vinegar and Electricity
Acetic Acid Bacteria
Propiedades
IUPAC Name |
2-(4-butylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-10-5-7-11(8-6-10)9-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVMLIKBAVUPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364826 | |
| Record name | (4-butylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Butylphenyl)acetic acid | |
CAS RN |
14377-19-6 | |
| Record name | 4-Butylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14377-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-butylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-butylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)


![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B78617.png)





